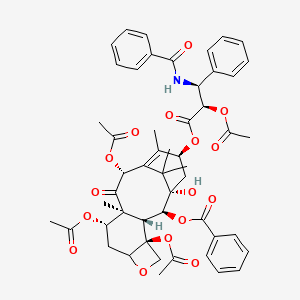

Taxol 7,2'-diacetate

Description

Properties

CAS No. |

81924-74-5 |

|---|---|

Molecular Formula |

C51H55NO16 |

Molecular Weight |

938.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |

InChI Key |

WQUSBTYBTBXULJ-DMKBNJKNSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of Taxanes: Implications for Taxol 7,2 Diacetate

Elucidation of the Early Stages of Taxane (B156437) Biosynthesis: From Geranylgeranyl Diphosphate (B83284) to Taxadiene

The journey to synthesizing the complex taxane skeleton begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov This initial step is catalyzed by taxadiene synthase, an enzyme that masterfully orchestrates the cyclization of the linear GGPP molecule into the foundational tricyclic hydrocarbon structure of taxadiene. nih.gov This reaction is a critical commitment step, directing cellular resources towards the production of taxoids. nih.govpnas.org

The formation of taxadiene from GGPP is a remarkable feat of biocatalysis, establishing the core ring system upon which a series of subsequent modifications will occur. nih.gov This process has been a significant focus of research, with the successful cloning and functional expression of taxadiene synthase from Taxus species paving the way for a deeper understanding of the pathway and for metabolic engineering efforts. nih.gov

Enzymology of Taxane Core Modification: Hydroxylations and Acylations Relevant to Taxol 7,2'-Diacetate Formation

Following the creation of the taxadiene core, a cascade of enzymatic modifications begins, primarily involving hydroxylations and acylations, to build the highly functionalized Taxol molecule and its derivatives.

Roles of Cytochrome P450 Monooxygenases in Taxane Scaffold Diversification

Cytochrome P450 monooxygenases (CYP450s) are instrumental in the diversification of the taxane scaffold, catalyzing a series of hydroxylation reactions at various positions on the taxane ring. pnas.orgnih.govnih.gov These enzymes are typically membrane-bound proteins associated with the endoplasmic reticulum. frontiersin.org The biosynthesis of Taxol is believed to involve at least eight such oxygenation steps mediated by CYP450s. nih.gov

Key hydroxylation events include the initial C5-hydroxylation of taxadiene to form taxadien-5α-ol, followed by hydroxylations at C10, C13, C9, and C14. pnas.orgnih.gov The identification and characterization of these hydroxylases have been challenging but crucial for piecing together the biosynthetic puzzle. Researchers have successfully identified several taxane hydroxylases, including taxane 10β-hydroxylase and taxane 13α-hydroxylase, through techniques like differential display of mRNA and functional expression in hosts like yeast and insect cells. pnas.orgnih.gov These enzymes exhibit a high degree of sequence similarity among themselves. nih.govfrontiersin.org

The following table summarizes some of the key cytochrome P450 enzymes involved in the early to mid-stages of taxane biosynthesis:

| Enzyme Name | Abbreviation | Function |

| Taxadiene 5α-hydroxylase | T5αH | Hydroxylation at C5 of taxadiene. nih.govfrontiersin.org |

| Taxane 10β-hydroxylase | T10βH | Hydroxylation at C10 of the taxane core. pnas.orgnih.gov |

| Taxane 13α-hydroxylase | T13αH | Hydroxylation at C13 of the taxane core. nih.govnih.gov |

| Taxoid 2α-hydroxylase | T2αH | Hydroxylation at C2 of a taxoid intermediate. nih.govnih.gov |

| Taxoid 7β-hydroxylase | T7βH | Hydroxylation at C7 of a taxoid intermediate. nih.govnih.gov |

Characterization of Acetyltransferases Involved in Taxane Biosynthesis at C-2', C-7, and Other Positions

Acyltransferases play a pivotal role in the later stages of taxane biosynthesis, adding various acyl groups to the hydroxylated taxane core. These modifications are critical for the biological activity of the final compounds. For the formation of this compound, the acetylation at the C-7 and C-2' positions is of central importance.

Several acyltransferases have been identified and characterized, each with specific roles in the pathway. researchgate.net These enzymes utilize acyl-CoA donors to catalyze the transfer of acyl groups to specific hydroxyl positions on the taxoid substrate. Key acetyltransferases include:

Taxadien-5α-ol O-acetyltransferase (TAT) : This enzyme is involved in the acetylation of the C5 hydroxyl group. nih.gov

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) : DBAT is responsible for the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin (B15129273) III, a key intermediate. nih.govmdpi.com

Taxane 2α-O-benzoyltransferase (TBT) : This enzyme catalyzes the addition of a benzoyl group at the C2 position. mdpi.comnih.gov

3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) : This enzyme is involved in the final benzoylation step at the C-3' position of the side chain. pnas.org

The acetylation at the C-7 and C-2' positions, which defines this compound, would be catalyzed by specific acetyltransferases. While the broader family of taxoid acyltransferases has been studied, the precise enzymes responsible for these specific acetylations in the biosynthetic pathway leading to this compound are a subject of ongoing investigation. The promiscuity and specificity of these enzymes are key factors in determining the final taxoid profile produced by the plant. researchgate.net

Elucidation of Late-Stage Biosynthetic Steps Leading to this compound

The late stages of the Taxol biosynthetic pathway involve a complex series of reactions that assemble the C13 side chain and attach it to the baccatin III core, followed by further modifications. nih.govresearchgate.net The formation of Taxol itself is a multi-step process, and the synthesis of this compound represents a variation on this theme.

The biosynthesis of the C13 side chain begins with phenylalanine, which undergoes several enzymatic transformations to form β-phenylalanyl-CoA. mdpi.com This activated side chain is then attached to the C13 hydroxyl group of baccatin III by the enzyme baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT). mdpi.com

Subsequent modifications to the attached side chain, including hydroxylation at the 2' position and N-benzoylation, lead to the formation of Taxol. pnas.org The creation of this compound would require two additional acetylation steps at the C-7 and C-2' positions. These reactions are likely catalyzed by specific acetyl-CoA dependent acetyltransferases. The precise order and interplay of these final enzymatic steps are areas of active research, with the potential for multiple biosynthetic routes to exist within Taxus species. pnas.org

Metabolic Engineering and Synthetic Biology Approaches for Heterologous Production of Taxane Intermediates

The low abundance of Taxol and its derivatives in their natural source has driven significant efforts in metabolic engineering and synthetic biology to develop alternative production platforms.

Reconstruction of Biosynthetic Pathways in Microbial and Plant Cell Systems

The elucidation of the genes and enzymes involved in the taxane biosynthetic pathway has enabled the reconstruction of parts of this complex pathway in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae (yeast). frontiersin.orgnih.govnih.gov The goal of these efforts is to create microbial cell factories capable of producing key taxane intermediates, or even Taxol itself, in a more sustainable and cost-effective manner. frontiersin.orgnih.gov

Early successes in this area include the production of taxadiene in engineered E. coli and yeast. frontiersin.orgnih.gov This was achieved by introducing the genes for taxadiene synthase and enzymes from the upstream isoprenoid pathway to increase the supply of the GGPP precursor. nih.govresearchgate.net Further work has focused on expressing downstream enzymes, such as the cytochrome P450 hydroxylases and acyltransferases, to produce more advanced taxane intermediates. nih.govnih.gov

Challenges in this field include the often poor performance of plant enzymes, particularly the membrane-bound CYP450s, in microbial hosts. nih.govmdpi.com Strategies to overcome these hurdles include enzyme engineering, optimization of expression levels, and compartmentalization of pathway segments. frontiersin.org Co-culture systems, where different parts of the pathway are expressed in different microbial species, have also been explored. nih.gov

In addition to microbial systems, plant cell cultures and engineering of other plant species like Nicotiana benthamiana are being investigated as alternative production platforms. nih.govnih.gov These systems may offer a more suitable environment for the expression and function of complex plant biosynthetic pathways. frontiersin.org The reconstruction of a six-step biosynthetic pathway in N. benthamiana represents a significant step towards the heterologous production of key paclitaxel (B517696) intermediates. nih.gov

The following table provides an overview of some key taxane intermediates and the enzymes involved in their biosynthesis:

| Compound Name | Precursor | Key Enzyme(s) |

| Taxadiene | Geranylgeranyl diphosphate (GGPP) | Taxadiene synthase (TS) nih.govfrontiersin.org |

| Taxadien-5α-ol | Taxadiene | Taxadiene 5α-hydroxylase (T5αH) pnas.orgnih.gov |

| Taxadien-5α-yl acetate (B1210297) | Taxadien-5α-ol | Taxadien-5α-ol O-acetyltransferase (TAT) nih.gov |

| Baccatin III | 10-deacetylbaccatin III | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) nih.govmdpi.com |

| Taxol | Baccatin III and β-phenylalanyl-CoA | Baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT), and other late-stage enzymes mdpi.compnas.org |

| This compound | Taxol | Putative acetyltransferases at C-7 and C-2' |

Strategies for Enhancing Production of Taxane Precursors for Semisynthesis and Derivative Production

The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has driven the development of alternative production strategies. frontiersin.org Semisynthesis, which utilizes advanced precursors extracted from renewable sources like the needles of yew species, is a commercially significant method for producing paclitaxel and its derivatives. tsijournals.com Enhancing the production of these key precursors is therefore a major focus of biotechnological research.

Several strategies are employed to increase the yield of taxane precursors in plant cell cultures and other biological systems:

Precursor Feeding: Supplying the culture medium with biosynthetic precursors can significantly boost the production of downstream taxanes. Phenylalanine, a precursor to the C-13 side chain of paclitaxel, has been shown to increase taxane production in Taxus cell cultures. tandfonline.com The addition of L-phenylalanine, particularly in combination with elicitors like methyl jasmonate, resulted in a 14-fold increase in paclitaxel production in one study. nih.gov

Elicitation: The use of elicitors, which are compounds that trigger defense responses in plants, is a common strategy to stimulate the production of secondary metabolites. Methyl jasmonate (MeJa) is a well-known and effective elicitor for taxane biosynthesis. tsijournals.com It has been shown to upregulate the expression of several genes in the paclitaxel biosynthetic pathway, including those for geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS). tsijournals.com

Metabolic Engineering: This approach involves the genetic modification of the biosynthetic pathway to enhance the production of desired compounds. One strategy is to block competing metabolic pathways. For example, suppressing the gene for taxane-14-hydroxylase, an enzyme that diverts precursors away from the main paclitaxel pathway, has been shown to increase paclitaxel production. nih.gov

Optimization of Culture Conditions: The yield of taxanes in cell cultures can be improved by optimizing various physical and chemical parameters of the culture environment. This includes the composition of the culture medium, pH, temperature, and aeration. news-medical.net

Selection of High-Yielding Cell Lines: There is significant natural variation in the ability of different Taxus cell lines to produce taxanes. Screening and selecting high-yielding cell lines is a fundamental step in developing an efficient production process. news-medical.net

These strategies are not mutually exclusive and are often used in combination to maximize the production of valuable taxane precursors for the semisynthesis of paclitaxel and the generation of derivatives like this compound.

Table 1: Strategies for Enhancing Taxane Precursor Production

| Strategy | Description | Key Findings/Examples | Citations |

|---|---|---|---|

| Precursor Feeding | Supplementing the culture medium with biosynthetic precursors. | Addition of L-phenylalanine increased paclitaxel production 14-fold when combined with methyl jasmonate. | tandfonline.comnih.gov |

| Elicitation | Using compounds (elicitors) to induce secondary metabolite production. | Methyl jasmonate upregulates key pathway genes like GGPPS and TS. | tsijournals.com |

| Metabolic Engineering | Genetic modification to enhance production. | Blocking competing pathways, such as by suppressing taxane-14-hydroxylase, increased paclitaxel yield. | nih.gov |

| Optimization of Culture Conditions | Adjusting physical and chemical parameters of the culture. | Optimizing media composition, pH, and temperature can improve taxane yields. | news-medical.net |

| High-Yielding Cell Line Selection | Screening and selecting cell lines with high production capacity. | A fundamental step for establishing efficient large-scale production. | news-medical.net |

Genetic Regulation of Enzyme Expression in Taxane Biosynthesis

The biosynthesis of taxanes is a tightly regulated process at the genetic level. Understanding this regulation is crucial for developing effective metabolic engineering strategies to enhance the production of paclitaxel and its precursors. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors and is influenced by various internal and external signals.

Several key genes in the paclitaxel biosynthetic pathway have been identified as potential rate-limiting steps, making them primary targets for genetic manipulation. These include the genes for taxadiene synthase (TS), 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), and the various cytochrome P450 hydroxylases. nih.govfrontiersin.org

Overexpression of these limiting genes has been a common strategy to increase taxane production. For instance, overexpressing the DBAT gene in Taxus chinensis cells led to higher paclitaxel production, although elicitation with methyl jasmonate was still required for high yields. nih.gov Similarly, overexpression of the TS gene in Taxus media resulted in a 2.64-fold higher taxane production compared to control cells under elicited conditions. nih.gov

The expression of taxane biosynthetic genes is also regulated by transcription factors. These are proteins that bind to specific DNA sequences in the promoter regions of genes and control their rate of transcription. Identifying and manipulating these transcription factors offers a way to simultaneously upregulate multiple genes in the pathway. tdx.cat For example, a salicylic (B10762653) acid-responsive transcription factor has been found to specifically bind to the DBAT promoter, leading to a significant increase in its expression. frontiersin.org

Elicitors like methyl jasmonate exert their effects by influencing the expression of these regulatory and biosynthetic genes. Studies have shown that methyl jasmonate treatment leads to the upregulation of early pathway genes such as GGPPS, TS, and taxane 5α-hydroxylase within hours of application. tsijournals.com

However, the genetic transformation of Taxus species presents significant challenges, which has somewhat limited the application of metabolic engineering in these plants. frontiersin.orgnih.gov As an alternative, researchers have explored expressing parts of the taxane biosynthetic pathway in heterologous systems like Escherichia coli and Saccharomyces cerevisiae (yeast). frontiersin.org While the complete pathway has not yet been successfully transferred, these efforts have resulted in the production of early pathway intermediates like taxadiene. frontiersin.org

Table 2: Key Genes and Regulatory Factors in Taxane Biosynthesis

| Gene/Factor | Function | Impact of Manipulation | Citations |

|---|---|---|---|

| taxadiene synthase (TS) | Catalyzes the first committed step in taxane biosynthesis. | Overexpression in Taxus media increased taxane production 2.64-fold. | nih.gov |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Catalyzes a late-stage acetylation step to form baccatin III. | Overexpression in Taxus chinensis increased paclitaxel production. | nih.govfrontiersin.org |

| Cytochrome P450 Hydroxylases | Catalyze multiple oxidation steps on the taxane core. | Key targets for understanding and engineering the pathway. | mdpi.compnas.org |

| Transcription Factors | Regulate the expression of multiple biosynthetic genes. | A salicylic acid-responsive factor increases DBAT expression. | frontiersin.orgtdx.cat |

| Methyl Jasmonate (Elicitor) | Induces the expression of biosynthetic genes. | Upregulates early pathway genes like GGPPS and TS. | tsijournals.com |

Advanced Analytical and Spectroscopic Characterization of Taxol 7,2 Diacetate in Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are fundamental in the analysis of taxane (B156437) derivatives, enabling the separation of complex mixtures and the isolation of pure compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Taxol and its derivatives. scholarsresearchlibrary.comscribd.com The development of robust HPLC methods is crucial for quality control and research purposes. derpharmachemica.comresearchgate.net Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. derpharmachemica.comgoogle.com

Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve efficient separation of Taxol 7,2'-diacetate from other related taxanes like cephalomannine (B1668392) and baccatin (B15129273) III. sigmaaldrich.comnih.gov A typical mobile phase might consist of a gradient or isocratic mixture of acetonitrile (B52724) and water. derpharmachemica.comgoogle.comsigmaaldrich.com Validation of the HPLC method in accordance with guidelines from the International Council for Harmonisation (ICH) ensures its accuracy, precision, linearity, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being rigorously determined. researchgate.net

Table 1: Exemplary HPLC Parameters for Taxane Analysis

| Parameter | Value |

|---|---|

| Column | Ascentis® Express F5, 15 cm x 4.6 mm I.D., 5 μm particles |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Detector | UV, 227 nm |

| Injection Volume | 5 µL |

This table is based on a reported method for Paclitaxel (B517696) and related compounds and serves as an illustrative example. sigmaaldrich.com

While HPLC is the primary tool for analyzing non-volatile taxanes, Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for the analysis of more volatile taxane precursors and metabolites. scholarsresearchlibrary.com For instance, GC-MS has been used to identify taxadiene, a key precursor in the Taxol biosynthetic pathway. pnas.orgresearchgate.net The analysis of crude extracts from organisms engineered to produce taxane precursors often employs GC-MS to identify and quantify the volatile compounds produced. biorxiv.org However, the direct analysis of complex, non-volatile derivatives like this compound by GC-MS is not standard practice due to their low volatility and thermal lability.

For the isolation of this compound in quantities sufficient for further research, preparative chromatography is essential. This can involve several stages, starting from crude extracts of yew tree bark or other sources. google.com Initial separation may be achieved using techniques like column chromatography with silica (B1680970) gel or alumina. google.comjmb.or.kr

Following initial purification, preparative HPLC is often used for the final isolation of highly pure compounds. google.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov High-speed countercurrent chromatography (HSCCC) has also been demonstrated as an effective method for the semi-preparative separation of Taxol and its analogs. nih.gov

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. scholarsresearchlibrary.com ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. researchgate.netacs.org

The complex structure of taxanes necessitates the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. acs.org The chemical shifts observed in the NMR spectra are highly sensitive to the stereochemistry and conformation of the molecule.

Table 2: Illustrative ¹H NMR Chemical Shifts for the Taxol Core Structure

| Proton | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H2 | 5.65 |

| H3 | 3.80 |

| H5 | 4.96 |

| H7 | 4.42 |

| H10 | 6.26 |

Note: These are representative values for the parent compound, Taxol. The presence of the 7,2'-diacetate groups in this compound would cause predictable shifts in the signals of nearby protons. ic.ac.uk

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. scholarsresearchlibrary.comgsconlinepress.com The empirical formula for Paclitaxel is C₄₇H₅₁NO₁₄, with a molecular weight of 853.9 g/mol . fda.govlookchem.com The addition of two acetyl groups in this compound would increase this mass accordingly.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule with minimal fragmentation, allowing for the accurate determination of its molecular weight. gsconlinepress.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, provide valuable information about the connectivity of the molecule and the location of the acetate (B1210297) groups. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Paclitaxel (Taxol) |

| Cephalomannine |

| Baccatin III |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Verification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that provide critical information about the molecular structure and purity of taxane compounds. While specific data for this compound is not broadly published, the analysis can be reliably inferred from the extensive studies on its parent compound, Taxol (Paclitaxel). The acetylation at the C7 and C2' positions introduces specific changes to the vibrational and electronic properties of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Taxol exhibits characteristic absorption bands corresponding to its complex structure. researchgate.netglobalresearchonline.net For this compound, the key distinguishing feature would be the modification of bands associated with the hydroxyl (-OH) groups at the C7 and C2' positions and the enhancement of signals related to ester carbonyl (C=O) groups.

Key vibrational modes for Taxol and the expected changes for this compound are summarized below. A broad peak observed in Taxol's spectrum between 3336 to 3436 cm⁻¹ is attributed to the stretching of hydroxyl (–OH) and amide (–NH) groups. researchgate.net The spectrum also shows aliphatic C-H stretching between 2920 and 2939 cm⁻¹. researchgate.net Carbonyl groups (C=O) produce a strong absorption band in the region of 1850-1550 cm⁻¹. globalresearchonline.net

Table 1: Key IR Spectroscopy Bands for Functional Group Analysis

| Functional Group | Wavenumber (cm⁻¹) in Taxol | Expected Change for this compound |

| Hydroxyl (-OH) & Amide (-NH) Stretch | ~3300-3500 (broad) | Reduction in the -OH contribution to this band. |

| Aliphatic C-H Stretch | ~2920-2940 | Minimal change expected. |

| Ester Carbonyl (C=O) Stretch | ~1736-1740 | Intensification or appearance of a new band due to the additional acetate ester groups. |

| Amide Carbonyl (C=O) Stretch | ~1650 | Minimal change expected. |

| Aromatic C=C Stretch | ~1615-1495 | Minimal change expected. |

| C-O Stretch | ~1045-1260 | Change in pattern due to new C-O bonds of the acetate esters. |

This data is based on characteristic vibrational frequencies for Taxol and general principles of IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The UV spectrum is often used to determine the concentration of a substance in a solution and can be an indicator of purity. The UV spectrum of Taxol in various solvents, such as methanol (B129727) or ethanol, shows a characteristic maximum absorption (λmax) primarily due to the benzoyl and benzamide (B126) chromophores. researchgate.netresearchgate.netijpsonline.com

For Taxol, the λmax is typically observed around 230 nm and 273 nm. researchgate.netijpsonline.com The addition of acetate groups at the 7 and 2' positions is not expected to significantly alter the primary chromophores of the molecule. Therefore, the UV-Vis spectrum of this compound should be very similar to that of Taxol, making it a useful tool for quantification based on a standard calibration curve. ijpsonline.com The molar absorption coefficient for a related paclitaxel prodrug was found to be high, indicating its utility for UV-Vis detection. nih.gov

Table 2: UV-Vis Spectroscopic Data

| Compound | Solvent | Maximum Absorption (λmax) (nm) | Chromophore(s) |

| Taxol (Paclitaxel) | Methanol / Ethanol | ~230, ~273 | Benzoyl group, N-benzoylphenylisoserine side chain |

| This compound (Expected) | Methanol / Ethanol | ~230, ~273 | Benzoyl group, N-benzoylphenylisoserine side chain |

This data is based on published values for Taxol. researchgate.netmdpi.com

Advanced Microscopy and Imaging Techniques for Cellular Studies Involving Taxane Probes (non-clinical)

Advanced microscopy techniques are indispensable for visualizing the subcellular effects of taxane compounds, providing direct evidence of their mechanism of action at a cellular and molecular level.

Electron Microscopy for Microtubule Ultrastructure Analysis in Treated Cells

Transmission Electron Microscopy (TEM) offers unparalleled resolution, enabling the detailed examination of cellular ultrastructure. In the context of taxane research, TEM is the definitive method for visualizing the direct impact of these compounds on the microtubule cytoskeleton. nih.gov

When cells are treated with taxanes like Taxol, TEM reveals dramatic changes in microtubule organization. Instead of the normal, dynamic network of individual microtubules, treated cells exhibit dense bundles of microtubules. nih.govpnas.org These bundles are often found aggregated in the perinuclear region or at other cytoplasmic sites. nih.gov Electron micrographs show that the microtubules within these bundles are tightly packed and laterally associated. nih.govresearchgate.net This bundling effect is a hallmark of taxane activity and results from the drug's ability to stabilize microtubules and promote their assembly, even in the absence of the usual organizing centers like centrosomes. pnas.org Studies using electron cryomicroscopy have further shown that taxol binding induces a conformational change in the microtubule lattice, which is linked to their stabilization. nih.gov

Table 3: Findings from Electron Microscopy of Taxane-Treated Cells

| Feature | Observation in Untreated Cells | Observation in Taxane-Treated Cells | Reference |

| Microtubule Distribution | Dispersed, radiating from organizing centers | Formation of dense, tightly-packed bundles | nih.govpnas.org |

| Microtubule Location | Throughout the cytoplasm | Aggregates near the nucleus and periphery | nih.gov |

| Microtubule Structure | Individual, well-defined filaments | Lateral and end-on associations between microtubules | nih.gov |

| Cytoskeletal Integrity | Organized network of microtubules, intermediate filaments, and actin | Disruption of intermediate and actin filament organization | nih.gov |

Confocal Microscopy for Cellular Localization and Interaction Studies of Taxane Analogs

Confocal laser scanning microscopy is a powerful fluorescence imaging technique that allows for high-resolution, optical sectioning of thick specimens, such as cells and tissues. licorbio.comuclouvain.be By eliminating out-of-focus light, it produces sharp, detailed images of the subcellular distribution of fluorescently labeled molecules. uclouvain.be

In taxane research, confocal microscopy is used to study the cellular uptake, distribution, and co-localization of taxane analogs. To be visualized, the taxane molecule is typically conjugated to a fluorophore, creating a fluorescent probe. These probes allow researchers to track the molecule's journey into and within living or fixed cells. evidentscientific.com

Researchers can synthesize fluorescent derivatives of taxanes and use confocal microscopy to observe their accumulation in different cellular compartments. acs.org For example, a study could track a fluorescent taxane analog to determine if it preferentially accumulates in the cytoplasm, nucleus, or specific organelles like the mitochondria. evidentscientific.comacs.org By using multiple fluorescent labels simultaneously (multicolor imaging), it is possible to perform co-localization studies. uclouvain.beresearchgate.net This involves staining the cell with the fluorescent taxane probe and another dye that specifically marks a particular organelle (e.g., a mitochondrial stain). If the signals from the taxane probe and the organelle stain overlap, it provides strong evidence of the drug's localization to that structure.

Table 4: Applications of Confocal Microscopy in Taxane Research

| Application | Description | Example Finding | Reference |

| Cellular Uptake and Distribution | A fluorescent taxane analog is introduced to cells, and its movement across the cell membrane and accumulation within the cell is imaged over time. | A fluorescent derivative is observed to distribute throughout the cytoplasm of cancer cells. | acs.org |

| Subcellular Localization | Co-staining with organelle-specific dyes (e.g., for mitochondria, endoplasmic reticulum, or nucleus) to pinpoint the precise location of the taxane analog. | A fluorescent probe is shown to co-localize with markers for lipid droplets within the cell's cytosol. | researchgate.net |

| Microtubule Interaction | A fluorescent taxane analog is used in conjunction with fluorescently labeled tubulin or anti-tubulin antibodies to visualize the drug binding directly to the microtubule network. | Observation of the fluorescent taxane probe decorating the microtubule bundles induced by its own activity. | evidentscientific.com |

| Dynamic Processes | Live-cell imaging is used to monitor the effects of the taxane probe on cellular processes, such as cell division or intracellular trafficking, in real-time. | Following the dynamics of fluorescent molecules in living samples to understand their function. | uclouvain.be |

Future Research Trajectories and Academic Opportunities for Taxol 7,2 Diacetate

Exploration of Novel and Sustainable Synthetic Pathways to Enhance Efficiency and Reduce Environmental Impact

A significant advancement has been the development of semi-synthetic routes, which often start from precursors like 10-deacetylbaccatin III (10-DAB) that are more abundant in yew needles and leaves. wikipedia.org However, even these methods can require significant amounts of toxic solvents and generate hazardous waste. phytonbiotech.com

Current research is heavily focused on biotechnological approaches, which offer a greener alternative. Plant cell fermentation (PCF) technology, for instance, utilizes callus cultures of Taxus species in a controlled, aqueous medium. epa.gov This method eliminates the need for harvesting from wild or cultivated trees, reduces the use of hazardous chemicals and solvents by 80-92%, and simplifies the purification process. phytonbiotech.comepa.gov

Further research trajectories in this area include:

Metabolic Engineering: Optimizing the biosynthetic pathways within plant cells or engineered microorganisms to increase the yield of specific taxane (B156437) derivatives. nih.govnih.gov This involves identifying and overexpressing key enzymes in the paclitaxel (B517696) pathway.

Heterologous Expression: Transferring the genetic machinery for taxane biosynthesis into fast-growing host organisms like yeast or bacteria. researchgate.netoup.com This approach, while promising, faces challenges due to the complexity of the pathway, which involves numerous enzymes, including cytochrome P450s that can be difficult to express in microbial systems. nih.gov

Enzymatic Synthesis: Utilizing isolated enzymes to perform specific steps in the synthetic pathway, which can offer high selectivity and reduce the need for protecting groups and harsh reagents.

These green chemistry approaches not only address the environmental concerns associated with traditional methods but also offer the potential for a more reliable and cost-effective supply of Taxol 7,2'-diacetate and other valuable taxanes.

In-Depth Mechanistic Probing of Structure-Activity Relationships at the Atomic and Molecular Level

Understanding the precise relationship between the structure of this compound and its biological activity is fundamental for the design of more effective second-generation taxanes. The primary mechanism of action for paclitaxel involves its binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic reorganization necessary for cell division. nih.govfda.gov This leads to cell cycle arrest and ultimately apoptosis. nih.gov

The acetylation at the 7 and 2' positions in this compound can significantly influence its properties. While the 2'-hydroxyl group is considered crucial for strong binding to microtubules, modifications at this and other positions can alter the molecule's conformation, solubility, and interaction with the binding pocket. niscpr.res.in

Key areas for future research in this domain include:

Conformational Analysis: Studies using techniques like NMR spectroscopy and molecular modeling have suggested that paclitaxel adopts a specific "T-Taxol" conformation when bound to tubulin. tandfonline.comresearchgate.net Investigating how the diacetate modifications in this compound affect its preferred conformation is crucial.

Binding Site Interactions: High-resolution structural biology techniques, such as cryo-electron microscopy, can provide detailed insights into how this compound interacts with the amino acid residues within the tubulin binding pocket. This can reveal which functional groups are essential for binding and which can be modified to improve activity or overcome resistance.

SAR of Analogs: Synthesizing and testing a variety of analogs with modifications at different positions of the taxane core and the C-13 side chain is essential for building a comprehensive structure-activity relationship (SAR) profile. vt.edu For example, studies have shown that modifications to the C-2 benzoyl group can significantly impact cytotoxicity. nih.gov

A deeper understanding of these structure-activity relationships at the molecular level will guide the rational design of novel taxane derivatives with improved therapeutic indices.

Application of Chemoinformatics and Computational Chemistry for Rational Design of Taxane Derivatives with Tuned Properties

Chemoinformatics and computational chemistry are powerful tools for accelerating the discovery and optimization of new taxane derivatives like this compound. These in silico approaches allow researchers to predict the properties and biological activity of novel compounds before they are synthesized, saving significant time and resources. researchgate.net

The process of rational drug design for taxane derivatives often involves the following computational strategies:

Molecular Modeling: Creating three-dimensional models of taxane analogs and simulating their interaction with the tubulin binding site. researchgate.net This can help to identify which modifications are likely to enhance binding affinity.

Pharmacophore Mapping: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. tandfonline.com This "T-Taxol" model serves as a template for designing new molecules that retain the key features for tubulin binding.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Design of Simplified Analogs: Computational analysis can aid in designing structurally simpler molecules that mimic the bioactive conformation of paclitaxel. nih.gov This could lead to compounds that are easier to synthesize while retaining potent anti-tubulin activity.

Several studies have demonstrated the utility of these approaches. For instance, computational analysis was used to design bridged paclitaxel analogs that were locked into the bioactive conformation, resulting in compounds with enhanced cytotoxicity. nih.gov However, it's also been shown that simply achieving the correct conformation is not always sufficient for high potency, highlighting the complexity of the structure-activity relationship. tandfonline.com

Future research will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to analyze large datasets of taxane structures and activities, leading to more accurate predictive models and the design of novel derivatives with finely tuned properties.

Integration of Omics Technologies (e.g., genomics, proteomics, metabolomics) for Comprehensive Biosynthetic Pathway Understanding and Engineering

The integration of various "omics" technologies is revolutionizing our understanding of the complex biosynthetic pathway of paclitaxel and its derivatives. nih.gov This comprehensive approach allows for a systems-level view of how these valuable compounds are produced in nature and provides a roadmap for their enhanced production through metabolic engineering.

The key omics technologies and their applications in this field are:

| Omics Technology | Application in Taxane Biosynthesis Research | Key Findings and Future Directions |

| Genomics | Sequencing the genomes of Taxus species to identify the genes encoding the enzymes involved in the paclitaxel pathway. biorxiv.orgoup.com | The availability of reference genomes for several Taxus species has accelerated the discovery of previously unknown biosynthetic genes. oup.combiorxiv.org Future work will focus on comparative genomics to understand the evolution of the pathway and identify regulatory elements that control gene expression. |

| Transcriptomics | Analyzing the gene expression profiles of Taxus cells under different conditions (e.g., with elicitors) to identify genes that are co-regulated with taxane production. researchgate.netnih.gov | Transcriptomic studies have been instrumental in identifying new enzymes in the pathway and have revealed that biosynthetic genes are often expressed in specific tissues, like the leaf mesophyll. nih.govbiorxiv.org Future research will involve single-cell transcriptomics to further dissect the cellular heterogeneity of taxane biosynthesis. nih.gov |

| Proteomics | Identifying and quantifying the proteins present in Taxus cells to understand the enzymatic machinery and regulatory networks involved in taxane biosynthesis. mdpi.comaacrjournals.org | Proteomic analyses have helped to identify key enzymes and have been used to find protein biomarkers associated with taxane sensitivity in cancer cells. aacrjournals.orgplos.org Future efforts will focus on targeted proteomics to quantify the levels of specific biosynthetic enzymes under different conditions to identify bottlenecks in the pathway. nih.gov |

| Metabolomics | Profiling the complete set of metabolites in Taxus cells to identify pathway intermediates and understand the metabolic flux towards taxane production. researchgate.netmdpi.com | Metabolomic studies have revealed the intricate interplay between taxane biosynthesis and other metabolic pathways, such as primary metabolism and the production of other secondary metabolites. mdpi.com This approach can help in identifying metabolic biomarkers for high-producing cell lines and understanding the effects of elicitors on the overall metabolism. mdpi.comnih.gov |

By integrating data from these different omics platforms, researchers can build comprehensive models of the taxane biosynthetic network. researchgate.net This knowledge is crucial for the rational design of metabolic engineering strategies aimed at increasing the production of this compound and other valuable taxanes in plant cell cultures or heterologous systems. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling of this compound in Complex Biological Systems (non-clinical)

The development of sensitive and selective analytical methods is crucial for the study of this compound and its metabolites in complex biological matrices. These techniques are essential for understanding its biosynthesis, metabolic fate, and for quality control during production.

A variety of analytical techniques are employed for the analysis of paclitaxel and its derivatives:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with photodiode array (PDA) or ultraviolet (UV) detection, is a workhorse method for the quantification of paclitaxel and its analogs. scholarsresearchlibrary.comresearchgate.net It is widely used for analyzing extracts from plant cell cultures and pharmaceutical formulations. researchgate.netwho.int

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques offer higher sensitivity and selectivity compared to HPLC-UV, making them ideal for trace analysis and metabolite identification in complex biological samples. mdpi.com LC-MS has been instrumental in establishing the ability of endophytic fungi to produce paclitaxel and in profiling the metabolome of Taxus cells. mdpi.commanchester.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the phytochemical analysis of taxane derivatives. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of novel taxane derivatives and for studying their conformation in solution. researchgate.netscholarsresearchlibrary.com

Immunoassays: These methods provide a rapid means of detecting paclitaxel but may lack the specificity of chromatographic techniques. researchgate.net

Future research in this area will focus on:

Improving Sensitivity and Throughput: Developing ultra-high-performance liquid chromatography (UPLC) methods and more sensitive mass spectrometers to detect ever-lower concentrations of metabolites.

Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of metabolites, including taxanes, within plant tissues, providing insights into their biosynthesis and storage. nih.gov

Developing "Green" Analytical Methods: Creating analytical procedures that use less toxic solvents and generate less waste, in line with the principles of green chemistry. mdpi.com

Advanced Data Analysis: Utilizing sophisticated software and algorithms to process the large datasets generated by metabolomics experiments, enabling the identification of subtle changes in metabolite profiles.

These advanced analytical techniques are essential for pushing the boundaries of research on this compound, from elucidating its biosynthetic pathway to understanding its complex interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Taxol 7,2'-diacetate, and how can reaction efficiency be quantitatively assessed?

- Methodological Answer: Begin with established protocols for paclitaxel derivatization, focusing on acetylation at the 7 and 2' hydroxyl groups. Monitor reaction progress via TLC or HPLC, optimizing parameters (e.g., temperature, catalyst concentration) using factorial design experiments. Validate purity through H/C NMR and high-resolution mass spectrometry, with quantification via integration of acetyl proton signals (δ 2.0–2.3 ppm) . Compare yields across trials to identify statistically significant variables using ANOVA .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer: Combine NMR (H, C, DEPT, HSQC) to confirm acetylation sites, with IR spectroscopy verifying ester carbonyl stretches (~1740 cm). Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity, correlating retention times with reference standards. For ambiguous results, employ tandem MS/MS to fragment ions (e.g., m/z 854 → 286 for the taxane core) . Document spectral data in tabular form to highlight key peaks and assignments .

Advanced Research Questions

Q. How does the dual acetylation of Taxol at positions 7 and 2' influence its pharmacokinetic profile compared to mono-acetylated analogs?

- Methodological Answer: Design in vitro assays to measure solubility (shake-flask method) and metabolic stability (microsomal incubation with LC-MS quantification). Compare AUC (area under the curve) and half-life () across analogs using compartmental pharmacokinetic modeling. Address variability by normalizing data to control compounds and applying non-linear regression analysis .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

- Methodological Answer: Conduct a meta-analysis of existing studies, categorizing data by cell type (e.g., breast vs. ovarian), passage number, and assay conditions (e.g., incubation time, serum concentration). Use multivariate regression to identify confounding variables. Validate hypotheses via standardized cytotoxicity assays (e.g., MTT, IC) under controlled conditions, reporting data in comparative tables with confidence intervals .

Q. How can computational modeling predict the binding affinity of this compound to β-tubulin isoforms?

- Methodological Answer: Employ molecular docking (AutoDock Vina, GROMACS) to simulate interactions between the acetylated Taxol derivative and tubulin’s paclitaxel-binding site. Validate predictions with mutagenesis studies (e.g., β-tubulin E71A mutation) and surface plasmon resonance (SPR) to measure binding kinetics (, /). Compare results to crystallographic data (PDB: 1JFF) using root-mean-square deviation (RMSD) analysis .

Q. What statistical approaches are optimal for analyzing dose-response synergism between this compound and platinum-based chemotherapeutics?

- Methodological Answer: Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergism. Use CalcuSyn software to model dose-effect curves and calculate CI values across multiple effect levels (e.g., IC, IC). Validate with clonogenic assays, ensuring replicates (n ≥ 3) and ANOVA-based significance testing () .

Methodological Considerations

- Data Presentation : Raw spectral data (NMR, MS) should be appended, while processed results (e.g., IC values, binding affinities) must be summarized in tables with error margins (SEM/SD) .

- Contradiction Resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Ethical Compliance : For in vivo studies, align with ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.